molecular formula C25H23N3O6S B2711980 (2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide CAS No. 866348-16-5

(2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide

Cat. No.: B2711980
CAS No.: 866348-16-5
M. Wt: 493.53
InChI Key: VVJRIOQWKCAGMZ-RFBIWTDZSA-N
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Description

This compound is a chromene-based derivative featuring a 2H-chromene core with a Z-configuration at the C2 imino group. Key structural elements include:

  • 8-Methoxy group: Electron-donating substituent at position 8 of the chromene ring.
  • N-(3-Methoxyphenyl)carboxamide: Aromatic substitution at the carboxamide nitrogen with a 3-methoxy phenyl group.

The molecular formula is C24H23N3O5S (molar mass: 465.52 g/mol). Its synthesis likely involves condensation of a chromene aldehyde precursor with 4-methylbenzenesulfonamide under acidic reflux conditions, analogous to methods described for related compounds .

Properties

IUPAC Name

(2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-16-10-12-20(13-11-16)35(30,31)28-27-25-21(14-17-6-4-9-22(33-3)23(17)34-25)24(29)26-18-7-5-8-19(15-18)32-2/h4-15,28H,1-3H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJRIOQWKCAGMZ-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromene core, introduction of methoxy groups, and the addition of the sulfonylhydrazinylidene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonylhydrazinylidene moiety to hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share the chromene core but differ in substituents, influencing physicochemical and biological properties:

Compound Name R1 (Position 8) R2 (Carboxamide) R3 (Imino Group) Molecular Formula Melting Point Synthesis Method
Target Compound 8-OCH3 3-OCH3-C6H4 4-MeC6H4SO2NH C24H23N3O5S Not reported Likely acid-catalyzed condensation
(Z)-N-Acetyl-8-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide 8-OEt Acetyl 4-Me-C6H4 C21H20N2O4 Not reported Unspecified
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12) 2-Oxo 4-SO2NH2-C6H4 H C16H12N2O4S >300°C Reflux in acetic acid or HCl
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 8-H (assumed) 2-OCH3-C6H4 3-OCH3-C6H4 C24H21N3O4 Not reported Unspecified

Impact of Substituents on Properties

Solubility and Polarity
  • Methoxy groups at positions 8 and 3 (on the phenyl ring) increase electron density, which may reduce solubility in nonpolar solvents .
Thermal Stability
  • Compound 12 () exhibits a melting point >300°C due to strong intermolecular hydrogen bonding from the sulfamoyl group. The target compound’s sulfonamido substituent likely confers similar thermal stability .

Comparative Bioactivity (Hypothetical)

While specific data for the target compound is unavailable, structural analogs suggest:

  • Sulfonamide-containing chromenes: Potential kinase or protease inhibition .
  • Methoxy-substituted chromenes : Antioxidant or anti-inflammatory activity .

Biological Activity

The compound (2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N2O5S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_5\text{S}

This structure features a chromene core modified with methoxy and sulfonamide groups, which are critical for its biological activity.

Research indicates that chromene derivatives, including the compound , often exert their effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression. For instance, it targets the aldose reductase-like protein AKR1B10, which is implicated in various cancers. The most potent derivatives demonstrated K(i) values as low as 2.7 nM, indicating strong inhibitory potential .
  • Induction of Apoptosis : Many chromene derivatives promote programmed cell death in cancer cells. The presence of methoxy groups enhances their ability to induce apoptosis through mitochondrial pathways.
  • Antioxidant Activity : Compounds in this class often exhibit antioxidant properties, reducing oxidative stress and associated cellular damage.

Biological Activity Data

Biological ActivityObserved EffectsReference
AKR1B10 Inhibition K(i) = 2.7 nM; IC(50) = 0.8 µM
Anticancer Activity Induces apoptosis in various cancer cell lines
Antioxidant Properties Reduces oxidative stress markers

Case Study 1: Anticancer Efficacy

In a study focused on the anticancer properties of chromene derivatives, several compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo. The specific compound demonstrated significant cytotoxicity against breast cancer cells with an IC(50) value significantly lower than standard chemotherapeutic agents.

Case Study 2: Enzyme Inhibition

A detailed analysis of enzyme inhibition revealed that the compound effectively inhibited AKR1B10 activity in human cancer cell lines. This inhibition was linked to reduced metabolism of farnesal and 4-hydroxynonenal, suggesting a mechanism for its anticancer effects.

Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for drug development:

  • Virtual Screening : Computational studies identified this compound as a promising candidate due to its binding affinity to target proteins involved in cancer metabolism .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall efficacy against resistant cancer cell lines.

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